Encequidar

Catalog No.
S005660
CAS No.
849675-66-7
M.F
C38H36N6O7
M. Wt
688.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Encequidar

CAS Number

849675-66-7

Product Name

Encequidar

IUPAC Name

N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide

Molecular Formula

C38H36N6O7

Molecular Weight

688.7 g/mol

InChI

InChI=1S/C38H36N6O7/c1-47-32-17-24-14-16-43(22-25(24)18-33(32)48-2)15-13-23-9-11-26(12-10-23)44-41-37(40-42-44)28-19-34(49-3)35(50-4)20-29(28)39-38(46)36-21-30(45)27-7-5-6-8-31(27)51-36/h5-12,17-21H,13-16,22H2,1-4H3,(H,39,46)

InChI Key

AHJUHHDDCJQACA-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC

Synonyms

HM-30181 free base; HM30181; HM-30181; HM 30181.;N-(2-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2H-tetrazol-5-yl)-4,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC

Description

The exact mass of the compound Encequidar is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Tetrazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Application in Metastatic Breast Cancer Treatment

Application as a P-glycoprotein Inhibitor

    Scientific Field: Pharmacology

    Summary of Application: Encequidar is a first-in-class intestine-specific P-glycoprotein inhibitor.

    Results: Clinically, Encequidar was found to be well tolerated and minimally absorbed.

Application as an Intestinal P-gp and BCRP Specific Inhibitor

Encequidar is a minimally absorbed compound classified as an inhibitor of the adenosine triphosphate-binding cassette transporter known as P-glycoprotein. Its chemical formula is C₃₈H₃₆N₆O₇, and it is primarily utilized to enhance the oral bioavailability of certain chemotherapeutic agents, particularly paclitaxel. This enhancement is crucial because paclitaxel's effectiveness can be significantly hampered by gut extrusion mediated by P-glycoprotein .

Encequidar functions by inhibiting P-glycoprotein, which plays a pivotal role in drug absorption and distribution. The compound interacts with the P-glycoprotein transporter, preventing the efflux of paclitaxel from intestinal cells into the gastrointestinal tract. This inhibition allows for increased plasma concentrations of paclitaxel when administered orally .

In terms of synthesis, encequidar can be produced through a series of

The primary biological activity of encequidar is its ability to enhance the oral bioavailability of paclitaxel. Clinical studies have demonstrated that when used in conjunction with paclitaxel, encequidar significantly increases plasma levels of the drug, leading to improved therapeutic outcomes in patients with advanced breast cancer . Notably, the combination has shown reduced neurotoxicity compared to intravenous administration of paclitaxel.

The synthesis of encequidar involves several key steps:

  • Starting Materials: The reaction begins with 2-chloro-3,5-dinitropyridine.
  • Formation of Intermediates: This compound reacts with various 5-substituted tetrazoles.
  • Final Product Formation: The intermediates undergo further reactions to yield encequidar .

This method showcases the compound's complexity and the careful consideration required in its synthesis.

Encequidar's primary application lies in oncology, specifically as an adjuvant to enhance the efficacy of oral paclitaxel therapy. Its ability to inhibit P-glycoprotein allows for better absorption and therapeutic effectiveness, making it particularly valuable in treating cancers such as metastatic breast cancer .

Additionally, its role as a P-glycoprotein inhibitor opens avenues for research into other drugs that may benefit from enhanced absorption when used alongside encequidar.

Studies have indicated that encequidar does not produce significant hypersensitivity reactions when used in clinical settings. Its safety profile appears favorable compared to traditional intravenous formulations of paclitaxel . Moreover, ongoing research is exploring its interactions with other drugs that are substrates of P-glycoprotein to determine potential synergies or contraindications.

Several compounds exhibit similar properties to encequidar, particularly regarding their function as P-glycoprotein inhibitors. A comparison highlights their unique characteristics:

Compound NameChemical FormulaMechanism of ActionUnique Features
EncequidarC₃₈H₃₆N₆O₇Inhibits P-glycoproteinEnhances oral bioavailability of paclitaxel
VerapamilC₂₂H₂8N₂O₃Calcium channel blocker; also inhibits P-gpUsed for hypertension; broader cardiovascular effects
CyclosporineC₄₁H₅₁N₁₁O₁₁Immunosuppressant; inhibits P-gpPrimarily used in organ transplantation
LoperamideC₂₂H₂₉N₂O₃Opioid receptor agonist; inhibits P-gpPrimarily used as an anti-diarrheal

Encequidar stands out due to its specific application in enhancing the efficacy of chemotherapeutic agents like paclitaxel while maintaining a low absorption profile itself.

XLogP3

5.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

688.26454751 g/mol

Monoisotopic Mass

688.26454751 g/mol

Heavy Atom Count

51

Appearance

Solid powder

UNII

K4I4I996O4

Drug Indication

Treatment of breast cancer , Treatment of soft tissue sarcoma

Pharmacology

Encequidar is an inhibitor of the adenosine triphosphate (ATP)-binding cassette (ABC) transporter P-glycoprotein (P-gp), with adjuvant activity. Upon oral administration, encequidar selectively binds to and inhibits the multidrug resistance (MDR) efflux pump P-gp, which prevents the efflux of various chemotherapeutic agents from intestinal epithelial cells to the gastrointestinal tract. This leads to an increase in both oral bioavailability and therapeutic efficacy. P-gp prevents the intestinal uptake and intracellular accumulation of various cytotoxic agents. Encequidar is not systemically absorbed.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
ATPase [EC:3.6.3.-]
ABCB1 (CD243) [HSA:5243] [KO:K05658]

Other CAS

849675-66-7

Wikipedia

Hm-30181

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-09-13

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